2-Methylhexan-2-yl acetate

Description

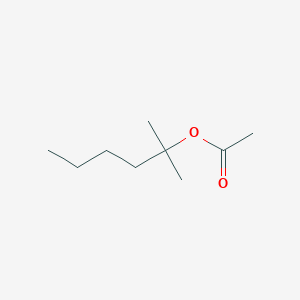

2-Methylhexan-2-yl acetate is a branched-chain acetate ester characterized by a hexyl backbone with a methyl group at the second carbon of the acetate moiety. Branched esters like this typically exhibit lower boiling points and higher volatility compared to linear isomers due to reduced molecular surface area and weaker intermolecular forces .

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-methylhexan-2-yl acetate |

InChI |

InChI=1S/C9H18O2/c1-5-6-7-9(3,4)11-8(2)10/h5-7H2,1-4H3 |

InChI Key |

SCNVLZSMMLCCOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural features and inferred properties of 2-Methylhexan-2-yl acetate and related compounds:

Key Comparisons

Boiling Points and Volatility

- Branching Effects : this compound (branched) likely has a lower boiling point than linear hexyl acetate due to reduced van der Waals interactions .

- Cyclic vs. Acyclic : Cyclohexyl acetate’s rigid ring structure increases melting point but reduces volatility compared to acyclic analogs .

Solubility and Reactivity

Q & A

Q. Table 1: Example Reaction Conditions for Ester Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | H₂SO₄ (5% w/w) | |

| Temperature | 110–120°C (reflux) | |

| Reaction Time | 4–6 hours | |

| Purification Method | Vacuum distillation (40–50°C, 10 mmHg) |

Basic: How should researchers safely handle this compound in the laboratory?

Methodological Answer:

Safety protocols for handling esters like this compound include:

- Personal Protective Equipment (PPE) :

- Ventilation : Conduct experiments in a fume hood to minimize inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into drains or waterways .

- Storage : Store in airtight containers away from oxidizers and heat sources at temperatures <25°C .

Basic: What analytical techniques are effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- Gas Chromatography-Mass Spectrometry (GC-MS) :

- Use a polar capillary column (e.g., DB-WAX) to resolve isomers. Monitor for fragments at m/z 43 (CH₃CO⁺) and 61 (CH₃COO⁻) .

- Infrared (IR) Spectroscopy : Confirm ester C=O stretch at ~1740 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

Discrepancies in data (e.g., boiling points, solubility) may arise from impurities or methodological differences. Strategies include:

- Cross-Validation : Compare results across multiple techniques (e.g., DSC for melting points vs. capillary methods) .

- Standardized Protocols : Adopt IUPAC guidelines for measuring properties like density and refractive index .

- Peer Review : Replicate experiments in independent labs to verify reproducibility .

Advanced: What experimental strategies assess the stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability :

- Conduct accelerated aging studies at 40°C, 60°C, and 80°C. Monitor degradation via HPLC with UV detection (λ = 210 nm) .

- pH Stability :

- Light Sensitivity :

- Store samples under UV light (254 nm) and track photodegradation products using GC-MS .

Advanced: How can computational tools predict the reactivity of this compound in complex systems?

Methodological Answer:

- Molecular Modeling :

- Solvent Interaction Simulations :

- Apply COSMO-RS models to predict solubility parameters in polar vs. nonpolar solvents .

- Reaction Pathway Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.